Cas no 488834-75-9 (Quinoxalin-6-ylmethanol)

Quinoxalin-6-ylmethanol is a heterocyclic compound featuring a quinoxaline core substituted with a hydroxymethyl group at the 6-position. This structure imparts versatility in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials science applications. The hydroxymethyl group offers a reactive site for further functionalization, enabling derivatization into esters, ethers, or other advanced intermediates. Its quinoxaline backbone contributes to electron-rich aromatic properties, making it valuable in coordination chemistry and ligand design. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in research and industrial processes. Its synthetic utility and structural modularity make it a preferred choice for targeted molecular development.
Quinoxalin-6-ylmethanol structure
Quinoxalin-6-ylmethanol structure
商品名:Quinoxalin-6-ylmethanol
CAS番号:488834-75-9
MF:C9H8N2O
メガワット:160.1726
MDL:MFCD06227444
CID:1016754
PubChem ID:6422829

Quinoxalin-6-ylmethanol 化学的及び物理的性質

名前と識別子

    • Quinoxalin-6-ylmethanol
    • (6-HYDROXYMETHYL)QUINOXALINE
    • QUINOXALIN-6-YLMETHYLANOL
    • (Quinoxalin-6-yl)methanol
    • 6-Quinoxalinemethanol
    • PNAADFVYDHLFHT-UHFFFAOYSA-N
    • Quinoxalin-6-yl-methanol
    • 6-hydroxymethyl-quinoxaline
    • RP02129
    • (6-hydroxymethyl)quinoxaline, AldrichCPR
    • AK110758
    • Y9203
    • ST24049114
    • MFCD06227444
    • DTXSID30423667
    • AB89631
    • A871861
    • J-524207
    • 488834-75-9
    • DS-4939
    • F16339
    • SCHEMBL6763074
    • AKOS012172560
    • MDL: MFCD06227444
    • インチ: 1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2
    • InChIKey: PNAADFVYDHLFHT-UHFFFAOYSA-N
    • ほほえんだ: O([H])C([H])([H])C1C([H])=C([H])C2C(C=1[H])=NC([H])=C([H])N=2

計算された属性

  • せいみつぶんしりょう: 160.06400
  • どういたいしつりょう: 160.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 340.7°C at 760 mmHg
  • フラッシュポイント: 159.9±23.7 °C
  • 屈折率: 1.678
  • PSA: 46.01000
  • LogP: 1.12210
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

Quinoxalin-6-ylmethanol セキュリティ情報

Quinoxalin-6-ylmethanol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Quinoxalin-6-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB466884-250 mg
(Quinoxalin-6-yl)methanol, min. 95%; .
488834-75-9
250MG
€172.00 2023-07-18
TRC
Q990050-500mg
Quinoxalin-6-ylmethanol
488834-75-9
500mg
$ 185.00 2022-06-03
abcr
AB466884-250mg
(Quinoxalin-6-yl)methanol, min. 95%; .
488834-75-9
250mg
€172.00 2024-08-03
abcr
AB466884-1 g
(Quinoxalin-6-yl)methanol, min. 95%; .
488834-75-9
1g
€384.50 2023-07-18
Apollo Scientific
OR916865-1g
Quinoxalin-6-ylmethanol
488834-75-9 95%
1g
£200.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
Q10810-5g
Quinoxalin-6-ylmethanol
488834-75-9 98%
5g
6582.0CNY 2021-07-12
Alichem
A449038544-5g
Quinoxalin-6-ylmethanol
488834-75-9 95%
5g
$396.99 2023-09-01
Chemenu
CM111090-1g
(quinoxalin-6-yl)methanol
488834-75-9 95%
1g
$134 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JI107-200mg
Quinoxalin-6-ylmethanol
488834-75-9 95+%
200mg
298.0CNY 2021-07-12
Ambeed
A122265-250mg
Quinoxalin-6-ylmethanol
488834-75-9 95%
250mg
$63.0 2025-02-21

Quinoxalin-6-ylmethanolに関する追加情報

Recent Advances in Quinoxalin-6-ylmethanol (CAS: 488834-75-9) Research: A Comprehensive Brief

Quinoxalin-6-ylmethanol (CAS: 488834-75-9) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its quinoxaline core and hydroxymethyl functional group, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical applications, making it a focal point for researchers in medicinal chemistry and drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of Quinoxalin-6-ylmethanol derivatives. The research team synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. Notably, several derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the range of 1-4 μg/mL. The study proposed that the hydroxymethyl group at the 6-position plays a crucial role in enhancing membrane permeability and target binding affinity.

In the realm of anticancer research, a recent investigation in Bioorganic Chemistry (2024) demonstrated that Quinoxalin-6-ylmethanol derivatives could effectively inhibit topoisomerase II activity. The lead compound in this series, bearing a modified hydroxymethyl group, showed selective cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 2.3 μM while displaying minimal toxicity toward normal human fibroblasts. Molecular docking studies suggested that the compound interacts with the ATP-binding domain of topoisomerase II, providing insights for further structural optimization.

The synthetic accessibility of Quinoxalin-6-ylmethanol has also been a subject of recent investigation. A 2024 report in Organic Process Research & Development described an improved synthetic route starting from commercially available 6-bromoquinoxaline. The optimized procedure achieved an overall yield of 78% through a three-step sequence involving lithiation, formylation, and reduction. This advancement addresses previous challenges in large-scale production and paves the way for more extensive pharmacological evaluation of this scaffold.

Emerging research has also explored the potential of Quinoxalin-6-ylmethanol as a building block for fluorescent probes. A study in Analytical Chemistry (2023) developed a series of environment-sensitive fluorophores by conjugating the quinoxaline core with various electron-donating groups. These probes demonstrated remarkable Stokes shifts (>150 nm) and were successfully applied in live-cell imaging studies, highlighting the versatility of this chemical scaffold beyond traditional pharmaceutical applications.

Despite these promising developments, challenges remain in the clinical translation of Quinoxalin-6-ylmethanol-based therapeutics. Current research efforts are focused on improving metabolic stability and reducing potential off-target effects through structural modifications. The compound's favorable physicochemical properties (LogP = 1.2, polar surface area = 42 Ų) suggest good drug-like characteristics, but comprehensive ADMET studies are still needed to fully evaluate its therapeutic potential.

In conclusion, Quinoxalin-6-ylmethanol (488834-75-9) represents a versatile scaffold with multiple applications in medicinal chemistry. The recent surge in research publications reflects growing interest in its pharmacological potential, particularly in addressing antimicrobial resistance and cancer therapy. Future studies should focus on structure-activity relationship optimization and preclinical evaluation to translate these promising findings into clinical candidates.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:488834-75-9)Quinoxalin-6-ylmethanol
A871861
清らかである:99%/99%
はかる:1g/5g
価格 ($):212.0/428.0